molecular formula C14H19NO B3175460 1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine CAS No. 956987-56-7

1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine

Cat. No. B3175460
CAS RN: 956987-56-7
M. Wt: 217.31 g/mol
InChI Key: QBONHOIDYXOWNK-SOFGYWHQSA-N
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Description

Pyrrolidine is a five-membered nitrogen-containing ring . It’s a saturated scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . For example, N-Methyl-2-pyrrolidone (NMP) is produced industrially by a typical ester-to-amide conversion, by treating gamma-butyrolactone with methylamine .


Molecular Structure Analysis

The molecular structure of pyrrolidine consists of a five-membered ring with one nitrogen atom . The ring is non-planar, which allows for increased three-dimensional coverage .


Chemical Reactions Analysis

Pyrrolidine and its derivatives are involved in a variety of chemical reactions. They can be used to obtain compounds for the treatment of human diseases . The ring can be constructed from different cyclic or acyclic precursors, or functionalized if it’s preformed .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most common organic solvents . It belongs to the class of dipolar aprotic solvents .

Mechanism of Action

The mechanism of action of pyrrolidine and its derivatives can vary depending on the specific compound and its biological target . Some pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

Pyrrolidine and its derivatives can have various safety and hazard profiles. For example, N-Methyl-2-pyrrolidone is combustible, causes skin and eye irritation, may cause respiratory irritation, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future of pyrrolidine and its derivatives in pharmacotherapy looks promising. They can be some of the best sources of pharmacologically active lead compounds . Medicinal chemists are guided to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-methyl-2-[(E)-3-phenoxyprop-1-enyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15-11-5-7-13(15)8-6-12-16-14-9-3-2-4-10-14/h2-4,6,8-10,13H,5,7,11-12H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONHOIDYXOWNK-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C=CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC1/C=C/COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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